![molecular formula C17H21N3O3 B4278369 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4278369.png)
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
説明
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CPPene, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPene belongs to a class of compounds known as piperazine-2,3-dicarboxylates, which have been shown to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid involves its ability to modulate the activity of various molecular targets, including GABA receptors, cytokines, and enzymes. 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to bind to the benzodiazepine site of GABA receptors, leading to an increase in inhibitory neurotransmission. Additionally, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including antitumor, anticonvulsant, and anti-inflammatory activities. In cancer research, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to induce apoptosis and inhibit angiogenesis, leading to a reduction in tumor growth. In epilepsy research, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been demonstrated to reduce seizure activity and improve cognitive function. In inflammation research, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
実験室実験の利点と制限
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for use in lab experiments, including its high potency, specificity, and stability. However, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid also has some limitations, including its low solubility and potential toxicity at high concentrations. Careful consideration should be given to the appropriate dose and duration of treatment when using 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in lab experiments.
将来の方向性
There are several future directions for research on 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular targets and signaling pathways. Additionally, the use of 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid is a synthetic compound that has shown significant potential for therapeutic applications in cancer, epilepsy, and inflammation. Its mechanism of action involves the modulation of various molecular targets, leading to a wide range of biochemical and physiological effects. While 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for use in lab experiments, careful consideration should be given to its potential limitations and toxicity. Future research on 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid may lead to the development of novel therapies for various diseases.
科学的研究の応用
6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and inflammation. In cancer research, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In epilepsy research, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been demonstrated to have anticonvulsant effects by modulating the activity of GABA receptors. In inflammation research, 6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
6-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(13-5-1-2-6-14(13)17(22)23)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-4,7-8,13-14H,5-6,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFNGXGWKIDRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



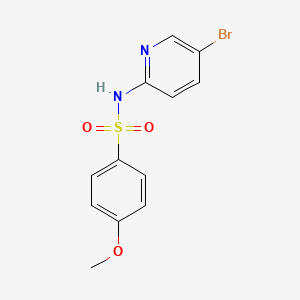
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methylphenyl)urea](/img/structure/B4278291.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B4278303.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
![6-({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278315.png)
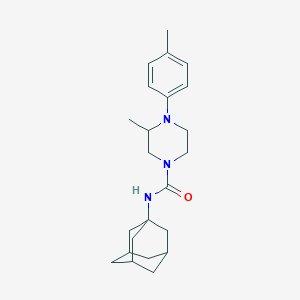
![N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4278327.png)
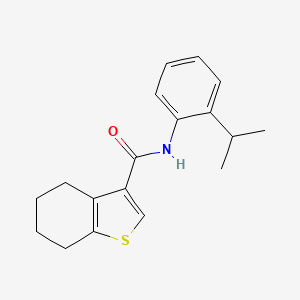

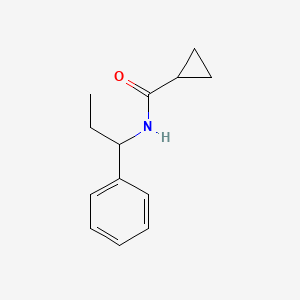
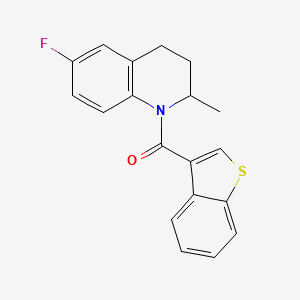
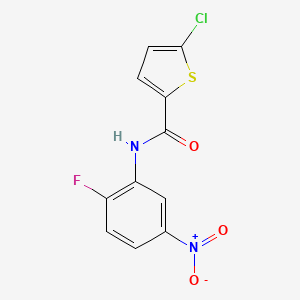
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxybutanamide](/img/structure/B4278376.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4278377.png)